molecular formula C10H17N B13079624 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine

2-{Bicyclo[2.2.1]heptan-2-yl}azetidine

Cat. No.: B13079624
M. Wt: 151.25 g/mol
InChI Key: PEZKDUKEQAEMQU-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is a chemical compound characterized by the presence of a bicyclic structure fused to an azetidine ring. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with azetidine precursors. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthesis suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxygenated derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure or the azetidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in various applications .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine involves its interaction with molecular targets through its bicyclic and azetidine moieties. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in modulating chemokine receptors and other biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}azetidine is unique due to its combination of a bicyclic structure and an azetidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other bicyclic compounds.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)azetidine

InChI

InChI=1S/C10H17N/c1-2-8-5-7(1)6-9(8)10-3-4-11-10/h7-11H,1-6H2

InChI Key

PEZKDUKEQAEMQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3CCN3

Origin of Product

United States

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